

Zevaquenabant Formulation for Oral Administration in Rodents: Application Notes and Protocols

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Compound of Interest						
Compound Name:	Zevaquenabant					
Cat. No.:	B15611617	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and oral administration of **Zevaquenabant** (also known as S-MRI-1867 or INV-101) in rodent models. **Zevaquenabant** is an investigational peripherally selective dual-action antagonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] It has shown potential in preclinical models of fibrotic disorders and metabolic diseases.[1]

Physicochemical Properties and Solubility

Understanding the physicochemical properties of **Zevaquenabant** is crucial for developing an appropriate oral formulation.

Property	Value	Reference
Chemical Formula	C25H21CIF3N5O2S	[1]
Molar Mass	547.98 g/mol	[1]
Aqueous Solubility	< 1 µg/mL	[3]
Plasma Protein Binding	>99%	[3]



Due to its low aqueous solubility, **Zevaquenabant** requires a specialized vehicle for effective oral delivery in rodents.

Recommended Oral Formulation

For compounds with low aqueous solubility like **Zevaquenabant**, a common and effective vehicle for oral gavage in rodents is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline.

Vehicle Composition:

Component	Percentage
DMSO	10%
PEG300	40%
Tween-80	5%
Saline (0.9% NaCl)	45%

This formulation aids in solubilizing the compound and facilitating its absorption.

Pharmacokinetic Parameters in Rodents

Pharmacokinetic studies have been conducted for S-MRI-1867 in multiple species, revealing the following key parameters after oral administration.

Species	Bioavailability	Plasma Clearance	Volume of Distribution (Vdss)	Reference
Mouse	Moderate (21-60%)	Moderate to Low	High	[3]
Rat	Moderate (21- 60%)	Moderate to Low	High	[3]



Experimental ProtocolsPreparation of Zevaquenabant Formulation

This protocol describes the preparation of a 1 mg/mL stock solution of **Zevaquenabant**.

Materials:

- Zevaquenabant (S-MRI-1867) powder
- Dimethyl Sulfoxide (DMSO)
- Polyethylene Glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer

Procedure:

- Weighing: Accurately weigh the required amount of Zevaquenabant powder. For a 10 mL formulation at 1 mg/mL, weigh 10 mg of Zevaquenabant.
- Initial Solubilization: Add 1 mL of DMSO to the **Zevaquenabant** powder. Vortex thoroughly until the powder is completely dissolved.
- Addition of Co-solvents and Surfactants: Sequentially add 4 mL of PEG300 and 0.5 mL of Tween-80 to the solution. Vortex well after each addition to ensure a homogenous mixture.
- Final Dilution: Add 4.5 mL of sterile saline to bring the total volume to 10 mL. Vortex again to ensure the final formulation is a clear and uniform solution.
- Storage: Store the formulation at 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months to years), protected from light.[4] Always bring the solution to room temperature and vortex before administration.



Oral Gavage Administration Protocol for Mice and Rats

This protocol outlines the standard procedure for oral gavage in rodents. This technique should only be performed by trained personnel.[5]

Materials:

- Prepared Zevaquenabant formulation
- Appropriately sized gavage needles (flexible or curved with a rounded tip are recommended)
 [3][5]
 - Mice: 20-22 gauge, 1.5 inches in length[6]
 - Rats: 16-18 gauge, 2-3 inches in length[5]
- Syringes
- Animal scale
- Permanent marker

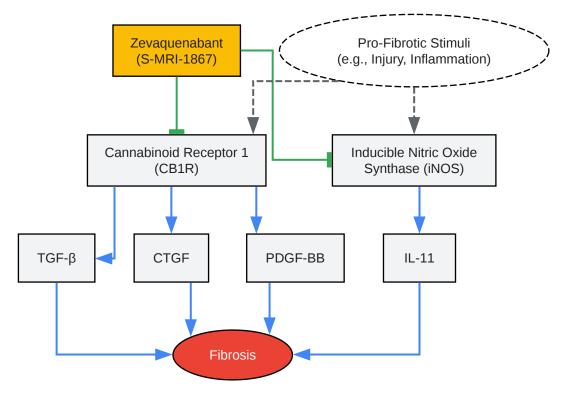
Procedure:

- Animal Weighing and Dose Calculation: Weigh each animal to determine the correct dosing volume. The maximum recommended dosing volume is 10 mL/kg for mice and 10-20 mL/kg for rats.[5]
- Gavage Needle Length Measurement: Measure the gavage tube from the tip of the animal's
 nose to the bottom of the sternum (xiphoid process). Mark the tube at the level of the nose to
 prevent over-insertion and potential stomach perforation.[3][5]
- Animal Restraint:
 - Mouse: Scruff the mouse by grasping the loose skin over the shoulders with the thumb and middle finger, extending the forelegs out to the sides.[5]
 - Rat: Hold the rat near the thoracic region and support the lower body.



- Head Position: Gently extend the animal's head back to create a straight line through the neck and esophagus.[5]
- Gavage Needle Insertion: Insert the gavage tube into the diastema (gap between the
 incisors and molars) of the mouth.[5] Gently advance the tube along the upper palate
 towards the esophagus. The tube should pass easily with no resistance. If resistance is felt,
 withdraw the tube and try again.[3]
- Administration: Once the tube is correctly placed to the pre-measured depth, administer the
 Zevaquenabant formulation slowly and steadily.[3]
- Tube Removal: After dosing, gently remove the tube following the same angle as insertion.[3]
- Post-Administration Monitoring: Return the animal to its cage and monitor for 5-10 minutes for any signs of distress or labored breathing.[5] Continue to monitor the animals 12-24 hours after dosing.[5]

Visualization of Pathways and Workflows Signaling Pathway of Zevaquenabant

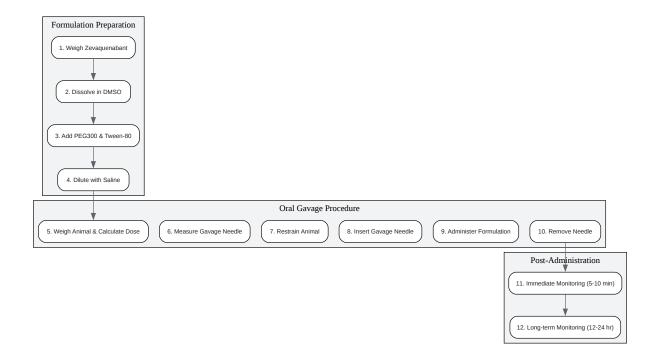




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Caption: Zevaquenabant's dual inhibition of CB1R and iNOS.

Experimental Workflow for Oral Administration





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Caption: Workflow for **Zevaquenabant** oral administration.

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References

- 1. Zevaquenabant Wikipedia [en.wikipedia.org]
- 2. Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867, a drug candidate for Hermansky-Pudlak syndrome pulmonary fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CB1R and iNOS are distinct players promoting pulmonary fibrosis in Hermansky–Pudlak syndrome PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting cannabinoid receptor 1 for antagonism in pro-fibrotic alveolar macrophages mitigates pulmonary fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 6. uac.arizona.edu [uac.arizona.edu]
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